molecular formula C28H16N2 B3333457 9,10-Bis(4-cyanophenyl)anthracene CAS No. 99372-96-0

9,10-Bis(4-cyanophenyl)anthracene

Cat. No.: B3333457
CAS No.: 99372-96-0
M. Wt: 380.4 g/mol
InChI Key: DSPGMQPXTWKKKG-UHFFFAOYSA-N
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Description

9,10-Bis(4-cyanophenyl)anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two cyanophenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

It is known that this compound exhibits strong and stable electrogenerated chemiluminescence emission . This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that influences their biochemical reactions.

Molecular Mechanism

It is known that this compound is more rigid in the electronic excited state due to conjugation . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, 9,10-Bis(4-cyanophenyl)anthracene exhibits inhomogeneous broadening of the absorption spectrum at room temperature This suggests that the effects of this compound may change over time

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-cyanophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-cyanophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually conducted in a solvent like toluene under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(4-cyanophenyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl groups to amine groups.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Amino-substituted anthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9,10-Bis(4-cyanophenyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Bis(4-cyanophenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This fluorescence can be harnessed for imaging and sensing applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, which can be visualized through fluorescence microscopy .

Comparison with Similar Compounds

  • 9,10-Bis(4-methoxyphenyl)anthracene
  • 9,10-Bis(4-formylphenyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: 9,10-Bis(4-cyanophenyl)anthracene is unique due to the presence of cyanophenyl groups, which impart distinct electronic and photophysical properties. Compared to its analogs, it exhibits different fluorescence characteristics and reactivity patterns. For instance, 9,10-Bis(4-methoxyphenyl)anthracene has methoxy groups that influence its electron-donating properties, while 9,10-Bis(4-formylphenyl)anthracene has formyl groups that affect its electron-withdrawing properties .

Properties

IUPAC Name

4-[10-(4-cyanophenyl)anthracen-9-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPGMQPXTWKKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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